molecular formula C12H18O2 B13839384 (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one

Cat. No.: B13839384
M. Wt: 194.27 g/mol
InChI Key: VWOPTUCATATVGQ-WSXXKJPRSA-N
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Description

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and its vinyl group, which is a functional group derived from ethylene.

Preparation Methods

The synthesis of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the use of 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines under refluxing conditions in absolute isopropyl alcohol . This method is advantageous due to its short reaction time, high product yield, and ease of product purification.

Chemical Reactions Analysis

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be compared with other similar compounds, such as:

    Furan-2(3H)-ones: These compounds share a similar core structure but differ in their substituents.

    Benzofurans: These compounds share the benzofuran core but may have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups and its hexahydro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3aR,7aR)-4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3/t9-,11?,12-/m1/s1

InChI Key

VWOPTUCATATVGQ-WSXXKJPRSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC(=O)O2)(C)C=C

Canonical SMILES

CC1(CCCC2(C1CC(=O)O2)C)C=C

Origin of Product

United States

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